molecular formula C18H35N2NaO3 B13139292 N-Lauroyl-DL-lysinesodiumsalt

N-Lauroyl-DL-lysinesodiumsalt

Cat. No.: B13139292
M. Wt: 350.5 g/mol
InChI Key: HYXYVOOPTRUMSN-NTISSMGPSA-M
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Description

N-Lauroyl-DL-lysinesodiumsalt is a compound derived from the amino acid lysine and lauric acid. It is commonly used as a surfactant due to its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is often utilized in various industrial and pharmaceutical applications due to its ability to reduce surface tension and enhance the solubility of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-Lauroyl-DL-lysinesodiumsalt typically involves the reaction of lysine with lauric acid. The process can be summarized in the following steps:

    Preparation of Lysine Laurate: Lysine is reacted with lauric acid in the presence of methanol. The mixture is heated under reflux conditions, followed by cooling and filtration to obtain lysine laurate.

    Formation of this compound: The lysine laurate is then reacted with sodium hydroxide to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale batch or continuous processes. The key steps include:

Chemical Reactions Analysis

Types of Reactions

N-Lauroyl-DL-lysinesodiumsalt can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Lauroyl-DL-lysinesodiumsalt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Lauroyl-DL-lysinesodiumsalt is primarily based on its surfactant properties. The compound reduces surface tension by aligning at the interface of aqueous and non-aqueous phases, thereby enhancing the solubility and dispersion of other compounds. This amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it effective in various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Lauroyl-DL-lysinesodiumsalt is unique due to its specific combination of lysine and lauric acid, which imparts distinct properties such as enhanced biocompatibility and biodegradability. This makes it particularly suitable for applications in pharmaceuticals and personal care products where safety and environmental impact are critical considerations .

Properties

Molecular Formula

C18H35N2NaO3

Molecular Weight

350.5 g/mol

IUPAC Name

sodium;(2S)-6-amino-2-(dodecanoylamino)hexanoate

InChI

InChI=1S/C18H36N2O3.Na/c1-2-3-4-5-6-7-8-9-10-14-17(21)20-16(18(22)23)13-11-12-15-19;/h16H,2-15,19H2,1H3,(H,20,21)(H,22,23);/q;+1/p-1/t16-;/m0./s1

InChI Key

HYXYVOOPTRUMSN-NTISSMGPSA-M

Isomeric SMILES

CCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)[O-].[Na+]

Canonical SMILES

CCCCCCCCCCCC(=O)NC(CCCCN)C(=O)[O-].[Na+]

Origin of Product

United States

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